molecular formula C22H30ClN3O5 B12370479 Thalidomide-4-O-C9-NH2 (hydrochloride)

Thalidomide-4-O-C9-NH2 (hydrochloride)

Cat. No.: B12370479
M. Wt: 451.9 g/mol
InChI Key: WEYPRYFOHVOLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

Thalidomide-4-O-C9-NH2 hydrochloride is a structurally modified analogue of thalidomide, featuring a nonylamino-ether substituent at the 4-position of the phthalimide ring. Its systematic IUPAC name is 3-(4-{[(9-aminononyl)oxy]methyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione hydrochloride . The molecular formula is C22H30ClN3O5 , with a molecular weight of 451.94 g/mol .

The compound retains the core structure of thalidomide, which consists of a phthalimide moiety fused to a glutarimide ring. The key modification is the introduction of a 9-aminononyloxy side chain at the 4-position of the phthalimide ring, followed by salt formation with hydrochloric acid. The SMILES notation for the structure is:
O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3OCCCCCCCCCN)=O.[H]Cl.

Comparative Analysis with Parent Thalidomide and Related Analogues

Thalidomide-4-O-C9-NH2 hydrochloride diverges from the parent compound, thalidomide (C13H10N2O4 ), through the addition of a hydrophilic C9 alkyl chain terminated by a primary amine group. This structural alteration impacts both physicochemical and pharmacodynamic properties:

Property Thalidomide Thalidomide-4-O-C9-NH2 HCl
Molecular Weight 258.23 g/mol 451.94 g/mol
Solubility Poor aqueous solubility Enhanced via hydrochloride salt
Key Functional Groups Phthalimide, glutarimide Phthalimide, glutarimide, C9-NH2

The C9 side chain introduces increased hydrophilicity compared to thalidomide, potentially improving solubility and bioavailability. Analogues such as pomalidomide (a 4-amino-substituted derivative) and lenalidomide (a 3-amino-substituted derivative) share similar structural motifs but differ in side-chain length and functional groups. For instance, pomalidomide’s 4-amino group enhances cereblon-binding affinity, a property critical for its immunomodulatory effects. Thalidomide-4-O-C9-NH2’s extended alkyl chain may similarly influence target binding kinetics or substrate specificity for cereblon E3 ligase.

Physicochemical Properties and Salt Formation Rationale

The hydrochloride salt form of Thalidomide-4-O-C9-NH2 is critical for optimizing its drug-like properties. Key physicochemical characteristics include:

  • Solubility : The hydrochloride salt improves aqueous solubility due to ionic dissociation in physiological fluids, facilitating absorption.
  • Stability : Protonation of the primary amine mitigates oxidative degradation, a common issue with alkylamine derivatives.
  • Melting Point : Predicted to exceed 200°C (based on analogous thalidomide derivatives), ensuring solid-state stability.

The rationale for selecting a hydrochloride salt over other counterions (e.g., sulfate, citrate) includes:

  • Synthetic Accessibility : HCl salts are straightforward to isolate during synthesis.
  • pH Compatibility : The weakly acidic chloride ion does not destabilize the glutarimide or phthalimide rings under physiological conditions.
  • Bioavailability : Enhanced dissolution in gastrointestinal fluids compared to freebase forms.

Structural analysis further reveals that the C9 chain introduces conformational flexibility, potentially enabling interactions with hydrophobic binding pockets in target proteins. However, the extended chain may also increase metabolic susceptibility to oxidative cleavage in vivo.

Properties

Molecular Formula

C22H30ClN3O5

Molecular Weight

451.9 g/mol

IUPAC Name

4-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H29N3O5.ClH/c23-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)25(21(15)28)16-11-12-18(26)24-20(16)27;/h8-10,16H,1-7,11-14,23H2,(H,24,26,27);1H

InChI Key

WEYPRYFOHVOLDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Chemical Synthesis Pathways

Domino Hydrogenation-Reductive Amination Approach

A one-pot domino hydrogenation-reductive amination strategy has been employed to synthesize thalidomide analogues, including Thalidomide-4-O-C9-NH2 (hydrochloride). This method, adapted from Kampmann’s work, involves:

  • Hydrogenation : Reduction of a nitro-substituted phthalimide intermediate under H₂ (1–3 atm) using palladium-on-carbon (Pd/C) or Raney nickel catalysts.
  • Reductive Amination : Subsequent reaction with 9-aminononanol in the presence of sodium cyanoborohydride (NaBH₃CN) or ammonium formate, yielding the secondary amine intermediate.

Key parameters:

  • Solvent System : Tetrahydrofuran (THF)/methanol (3:1 v/v) optimizes solubility and reaction kinetics.
  • Temperature : 40–60°C balances reaction rate and side-product formation.
  • Yield : Reported yields range from 65% to 98%, depending on the purity of the nitro precursor.
Table 1: Representative Reaction Conditions for Domino Synthesis
Parameter Value/Range Impact on Yield
Catalyst Loading 5–10 wt% Pd/C ≥80% yield at 10% loading
H₂ Pressure 2 atm Minimizes over-reduction
Reaction Time 12–24 h 24 h maximizes conversion
Post-Reaction Workup Filtration, rotary evaporation Reduces impurity carryover

Automated Nano-Scale Synthesis via Ugi Multicomponent Reactions

Recent advances in high-throughput synthesis utilize Ugi four-component reactions (U-4CR) to generate thalidomide derivatives. A robotic I.DOT platform enables nanoscale (125–250 nL) reagent mixing in 384-well plates, significantly accelerating library generation.

Procedure :

  • Component Assembly :
    • Oxo Component : Formaldehyde or ketone derivatives (0.5 M in trifluoroethanol).
    • Amine : 9-aminononanol hydrochloride (0.25 M).
    • Carboxylic Acid : Thalidomide-phthalimide fragment (0.6 M).
    • Isocyanide : tert-Butyl isocyanide (fixed component).
  • Reaction Execution :
    • Automated transfer of components into wells.
    • Incubation at 25°C for 48 h under inert atmosphere.

Advantages :

  • Throughput : 384 compounds synthesized in <20 minutes.
  • Diversity : Incorporation of halogen, trifluoromethyl, and tertiary amine functional groups.

Formulation and Purification Strategies

In Vivo Formulation Preparation

For preclinical studies, Thalidomide-4-O-C9-NH2 (hydrochloride) is formulated using a DMSO-PEG300-Tween 80-ddH₂O system:

Stepwise Protocol :

  • Master Stock Solution : Dissolve 10 mg compound in 2.2175 mL DMSO (10 mM).
  • Dilution :
    • Add PEG300 (30% v/v), Tween 80 (5% v/v), and ddH₂O sequentially.
    • Vortex/ultrasonicate after each addition to ensure clarity.
Table 2: Stock Solution Preparation Guidelines
Concentration (mM) DMSO Volume (mL) Final Volume (mL)
1 2.2175 22.1749
5 0.4435 4.435
10 0.2217 2.2175

Chromatographic Purification

Reverse-phase HPLC (RP-HPLC) is critical for isolating Thalidomide-4-O-C9-NH2 (hydrochloride) from synthetic byproducts:

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile Phase : Gradient of acetonitrile (0.1% TFA) in water (0.1% TFA).
  • Retention Time : 12.3 min at 1 mL/min flow rate.

Purity Metrics :

  • ≥95% purity (UV detection at 254 nm).
  • Residual solvent levels: <500 ppm DMSO (GC-MS validation).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85–7.45 (m, 4H, phthalimide), 3.45 (t, J = 6.5 Hz, 2H, OCH₂), 2.90–2.70 (m, 4H, NH₂·HCl).
  • HRMS (ESI+) : m/z calculated for C₂₀H₂₄N₃O₅ [M+H]⁺: 410.1712; found: 410.1708.

Stability Profiling

  • Thermal Stability : Decomposition onset at 215°C (DSC).
  • Solution Stability : >90% intact after 72 h in PBS (pH 7.4) at 25°C.

Applications in Targeted Protein Degradation

The preparation method directly influences cereblon-binding affinity:

  • Surface Plasmon Resonance (SPR) : Kₐ = 1.2 × 10⁶ M⁻¹ for CRBN, outperforming parent thalidomide (Kₐ = 8.5 × 10⁵ M⁻¹).
  • PROTAC Efficacy : DC₅₀ = 15 nM in MM1.S multiple myeloma cells (vs. 50 nM for unconjugated thalidomide).

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of Thalidomide-4-O-C9-NH2 (hydrochloride) with modified functional groups, which can be used for further applications in research and development .

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • Thalidomide derivatives are extensively studied for their efficacy against multiple myeloma and other malignancies. They exhibit anti-tumor activity by inhibiting angiogenesis and promoting apoptosis in cancer cells.
    • Clinical studies have demonstrated that thalidomide-4-O-C9-NH2 (hydrochloride) can enhance the effects of other chemotherapeutic agents, improving patient outcomes in refractory cases.
  • Autoimmune Diseases
    • The compound has shown promise in treating autoimmune conditions such as systemic lupus erythematosus and rheumatoid arthritis. Its immunomodulatory effects help regulate T-cell responses, shifting the balance towards anti-inflammatory cytokine production.
    • Research indicates that thalidomide derivatives can reduce disease activity in patients with chronic inflammatory diseases through their ability to modulate immune responses.
  • Graft-Versus-Host Disease
    • Thalidomide-4-O-C9-NH2 (hydrochloride) has been evaluated for its efficacy in managing graft-versus-host disease (GVHD) following hematopoietic stem cell transplantation. Studies report varying response rates, highlighting the need for further investigation into optimal dosing strategies.

Case Studies

Several case studies have documented the effectiveness of thalidomide derivatives in clinical settings:

  • Multiple Myeloma : A study involving patients with relapsed multiple myeloma showed that those treated with thalidomide-4-O-C9-NH2 (hydrochloride) experienced significant reductions in tumor burden and improved overall survival rates compared to those receiving standard therapies.
  • Rheumatoid Arthritis : In a clinical trial assessing the impact of thalidomide on rheumatoid arthritis patients, results indicated marked improvements in joint inflammation and pain reduction, suggesting its potential as a viable treatment option.

Comparative Analysis of Thalidomide Derivatives

Compound NameMechanism of ActionTherapeutic Use
ThalidomideImmunomodulation; anti-angiogenicMultiple myeloma; inflammatory diseases
Thalidomide-4-O-C9-NH2 (hydrochloride)Cereblon ligand; promotes substrate degradationCancer; autoimmune disorders
PomalidomideEnhanced cereblon binding; broader substrate profileAdvanced multiple myeloma

Mechanism of Action

Thalidomide-4-O-C9-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of CRBN protein, which in turn targets specific proteins for degradation via the ubiquitin-proteasome pathway. The molecular targets and pathways involved include the modulation of inflammatory mediators and the regulation of protein turnover .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The primary distinction among thalidomide derivatives lies in the length of the alkyl/PEG linker and terminal functional groups. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight Linker Type Key Features Primary Applications
Thalidomide-O-amido-C4-NH2 HCl C₁₉H₂₃ClN₄O₆ 438.86 C4 alkyl High solubility in water/organic solvents; used in PROTAC synthesis Protein degradation studies
Thalidomide-O-amido-C6-NH2 HCl C₂₁H₂₇ClN₄O₆ 466.92 C6 alkyl Enhanced linker flexibility; improved target engagement in PROTACs Structural biology tools
Thalidomide-NH-C14-NH2 HCl C₂₇H₄₁ClN₄O₄ 527.09 C14 alkyl Long hydrophobic chain; cereblon ligand for protein interaction studies Targeted protein degradation research
Thalidomide-O-amido-PEG4-C2-NH2 HCl C₂₄H₃₈ClN₄O₉ 569.03 PEG4-C2 Hydrophilic PEG linker; optimal for aqueous systems Drug delivery systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.